

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4,5-Tetrafluorobenzaldehyde**

Cat. No.: **B099461**

[Get Quote](#)

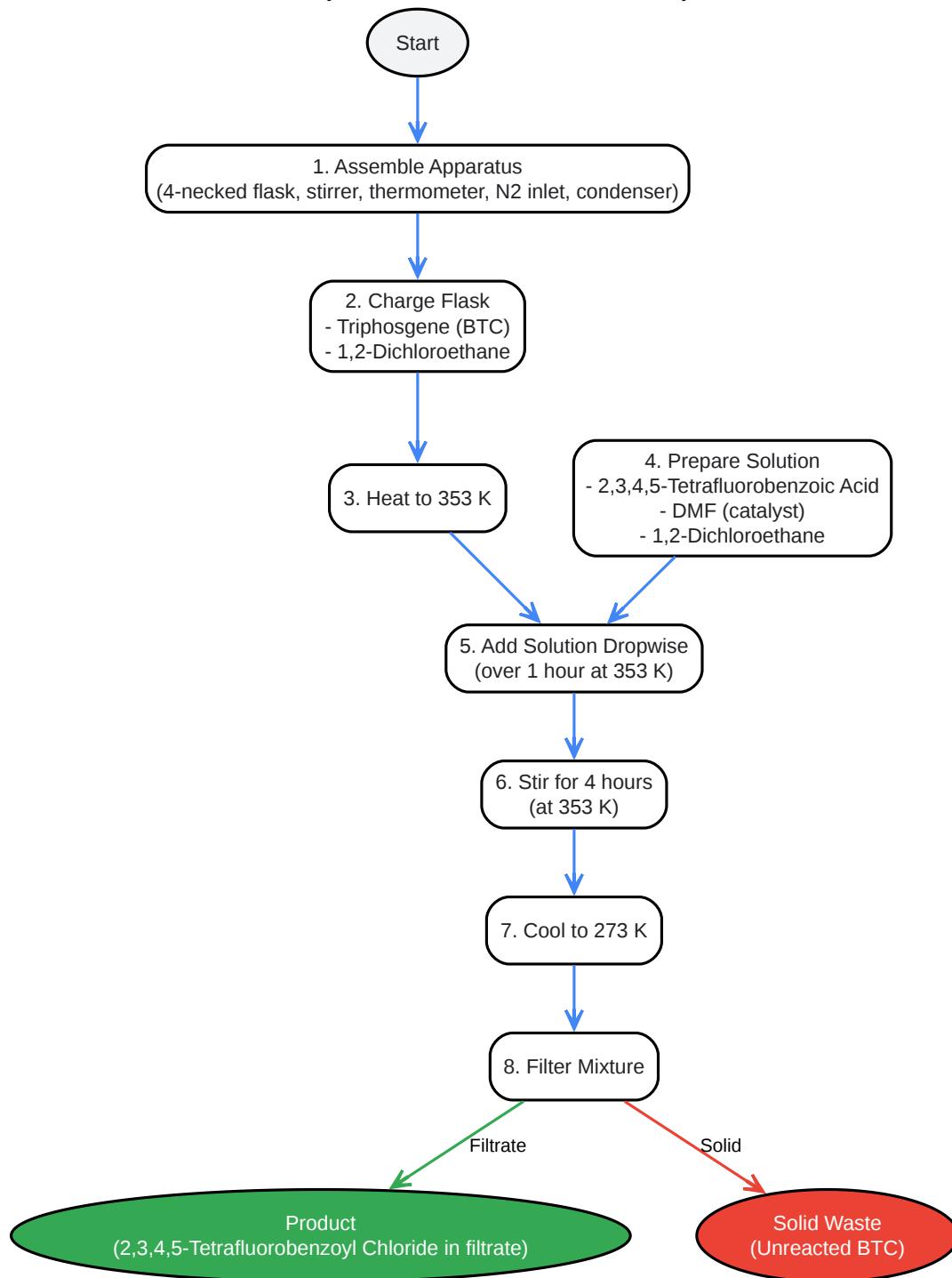
For researchers, scientists, and professionals in drug development and materials science, **2,3,4,5-tetrafluorobenzaldehyde** stands as a pivotal intermediate. Its unique fluorinated structure imparts distinct electronic properties and metabolic stability to target molecules, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Molecular and Physical Properties

2,3,4,5-Tetrafluorobenzaldehyde is a colorless to light yellow liquid.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₂ F ₄ O	[1] [2] [3]
Molecular Weight	178.09 g/mol	[1] [3]
CAS Number	16583-06-5	[1] [2] [3]
Density	1.51 g/mL	[1]
Boiling Point	82 °C at 62 mmHg	[1]
Refractive Index	n _{20/D} 1.46	[1]
Appearance	Colorless to light yellow to light orange clear liquid	[1]
Storage	Store at room temperature or under inert gas (2-8°C)	[1] [4]

Synthesis Protocols


The synthesis of fluorinated benzaldehydes often involves multi-step processes. While a direct, detailed protocol for **2,3,4,5-tetrafluorobenzaldehyde** is not readily available in the provided search results, a common precursor is 2,3,4,5-tetrafluorobenzoic acid, which can be converted to the corresponding acyl chloride. The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid is a well-documented and analogous transformation.[\[5\]](#)

This method demonstrates a high-yield and selective process for creating the acyl chloride, a closely related and reactive derivative.[\[6\]](#)

- Apparatus Setup: A 4-necked round-bottom flask is equipped with a mechanical stirrer, a digital thermometer, a nitrogen inlet-outlet, and a condenser.
- Reagent Preparation: Charge the flask with triphosgene (BTC) (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).
- Reaction Initiation: Heat the mixture to 353 K (80°C).

- Substrate Addition: Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (DMF) (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL).
- Controlled Reaction: Add the acid/DMF solution dropwise to the heated BTC solution over 1 hour at 353 K.
- Reaction Completion: Stir the mixture for an additional 4 hours at the same temperature.
- Workup: Cool the reaction mixture to 273 K (0°C) and filter to remove any unreacted BTC. The product, 2,3,4,5-tetrafluorobenzoyl chloride, is obtained in the filtrate and can be analyzed by Gas Chromatography (GC). A yield of up to 95% can be achieved with this method.[\[6\]](#)

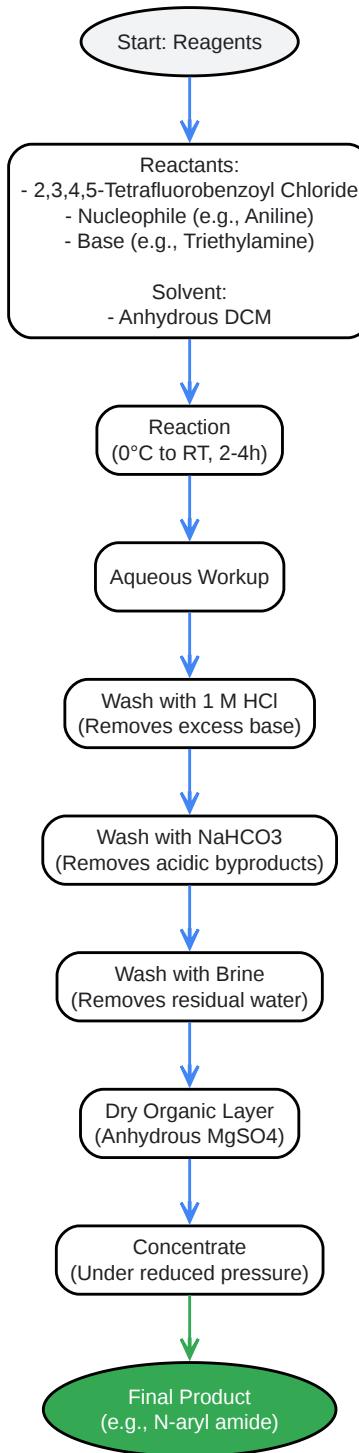
Workflow for Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for a key derivative.

Chemical Reactivity and Applications

2,3,4,5-Tetrafluorobenzaldehyde is a versatile building block due to the reactivity of its aldehyde group and the unique properties conferred by the tetrafluorinated ring.[1][7] It readily participates in reactions such as nucleophilic addition and condensation.[1][8] Its primary applications are in the synthesis of:


- Pharmaceuticals: The fluorinated phenyl moiety can enhance metabolic stability and binding affinity.[1][8]
- Agrochemicals: Used in the development of potent herbicides and pesticides.[1]
- Advanced Materials: A precursor for high-performance polymers and coatings with enhanced chemical stability.[1]
- Fluorescent Probes: Serves as a precursor for creating fluorescent probes for biological imaging applications.[1]

A common application of benzaldehyde derivatives is their conversion to other functional groups. The following protocol outlines the synthesis of an N-aryl amide from the corresponding acyl chloride, a reaction type for which **2,3,4,5-tetrafluorobenzaldehyde** derivatives are well-suited.[9]

- Apparatus Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve a substituted aniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
- Cooling: Cool the solution to 0°C in an ice bath.
- Reagent Addition: Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred solution over 30 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
- Quenching: Upon completion, quench the reaction with water.

- Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-aryl amide product.

Logical Flow of a Typical Reaction and Purification

[Click to download full resolution via product page](#)

Caption: General workflow for acylation reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4,5-Tetrafluorobenzaldehyde | C7H2F4O | CID 2734023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3,4,5-Tetrafluorobenzaldehyde Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099461#2-3-4-5-tetrafluorobenzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com